molecular formula C14H15N3O B2871295 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile CAS No. 957312-15-1

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2871295
CAS No.: 957312-15-1
M. Wt: 241.294
InChI Key: IZNSGTUNRNGITC-UHFFFAOYSA-N
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Description

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a hydroxymethyl group, a methylphenyl group, and a nitrile group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with acrylonitrile in the presence of a base to form the desired pyrazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(Carboxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile.

    Reduction: Formation of 3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and nitrile groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-(hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)14-13(10-18)9-17(16-14)8-2-7-15/h3-6,9,18H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNSGTUNRNGITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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